Olmesartan Ethyl Ester is a compound with the molecular formula C26H30N6O3 . It is also known as ethyl 1- ((2’- (1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-3- (2-hydroxypropan-2-yl)-5-propyl-1H-pyrrole-2-carboxylate . It is an impurity of Olmesartan, an angiotensin II receptor (AT1R) antagonist used in the high blood pressure study .
The synthesis of Olmesartan Ethyl Ester involves several steps and intermediates. The key intermediates in its synthesis are N-triphenylmethylolmesartan ethyl (N-tritylolmesartan ethyl) and N-tritylolmesartan medoxomil . The synthesis process has been studied and characterized using various techniques such as differential scanning calorimetry (DSC), infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and high-resolution mass spectrometry/electrospray ionization (HRMS/ESI) .
The molecular structure of Olmesartan Ethyl Ester has been solved and refined using single-crystal X-ray diffraction (SCXRD) . The compound has a complex structure with multiple functional groups, including an imidazole ring, a biphenyl group, and a tetrazole ring .
Olmesartan Ethyl Ester is synthesized from Olmesartan Medoxomil, which itself is derived from the natural compound imidazole. The compound belongs to the class of medications known as sartans, specifically designed to target the angiotensin II receptor type 1 (AT1). Its classification as a prodrug indicates that it undergoes metabolic conversion to become active in the body.
The synthesis of Olmesartan Ethyl Ester involves several key steps:
The molecular structure of Olmesartan Ethyl Ester can be described by its chemical formula . The compound features:
Spectroscopic methods such as nuclear magnetic resonance spectroscopy and infrared spectroscopy are employed to confirm the structure and purity of Olmesartan Ethyl Ester .
Olmesartan Ethyl Ester participates in several chemical reactions:
The control of reaction conditions, such as temperature and pH, is vital to minimize by-products and achieve high purity levels .
Olmesartan Ethyl Ester exerts its antihypertensive effect through selective antagonism of the angiotensin II receptor type 1 (AT1). By blocking this receptor:
The pharmacokinetics involve conversion into Olmesartan after administration, which then interacts with AT1 receptors effectively .
The physical and chemical properties of Olmesartan Ethyl Ester include:
These properties influence its formulation and delivery methods in pharmaceutical applications .
Olmesartan Ethyl Ester is primarily utilized in:
The ongoing research into its derivatives also contributes to understanding potential new therapeutic applications beyond hypertension .
The molecular structure of olmesartan ethyl ester contains several strategically positioned functional groups that contribute to its antihypertensive potential. The central imidazole ring features a hydroxyalkyl substituent at the 4-position and an ethyl ester group at the 5-position, creating an optimal spatial arrangement for receptor interaction. This configuration enables the formation of intramolecular hydrogen bonds between the hydroxy group and neighboring nitrogen atoms, significantly enhancing the compound's binding affinity to the angiotensin II type 1 (AT1) receptor. Crystallographic studies of related intermediates have confirmed that these structural elements create a three-dimensional conformation that perfectly complements the AT1 receptor binding pocket [4] [7].
Table 1: Key Structural Features of Olmesartan Ethyl Ester and Their Functional Roles
Structural Element | Chemical Function | Biological Significance |
---|---|---|
Biphenyl-tetrazole moiety | Acidic proton donor | Anchors compound to receptor binding site |
4-hydroxyisopropylimidazole | Forms intramolecular H-bonds | Stabilizes bioactive conformation |
Ethyl ester at C5 position | Protects carboxylic acid; modifiable handle | Enables prodrug strategy and synthetic manipulation |
N-alkyl chain | Connects biphenyl and imidazole units | Optimizes spatial orientation for receptor interaction |
The tetrazole ring system deserves special attention due to its dual chemical and biological functions. As a bioisostere for the carboxylic acid group, this five-membered heterocycle provides enhanced lipid solubility while maintaining the acidity necessary for ionic bonding with receptor residues. However, the tetrazole ring presents synthetic challenges due to its two nitrogen atoms with differential reactivity (N-1 vs. N-2 positions). Research has definitively demonstrated that in trityl-protected intermediates of olmesartan ethyl ester, the bulky trityl group exclusively attaches to the N-2 position of the tetrazole ring, contrary to earlier literature reports. This structural clarification, established through single-crystal X-ray diffraction studies, resolved significant ambiguity in sartan chemistry and has profound implications for impurity profiling and synthetic optimization [7].
The ethyl ester moiety serves as a protecting group for the carboxylic acid function during synthesis while simultaneously modulating the molecule's lipophilicity profile. This balance between hydrophilic and hydrophobic properties influences both the compound's biological membrane permeability and its chemical behavior in synthetic processes. The hydroxyisopropyl group at the imidazole 4-position represents another structurally critical element, contributing to what has been described as a "double-chain domain" that enhances the molecule's binding kinetics and duration of action compared to earlier sartan-class drugs [9].
Olmesartan ethyl ester functions as a linchpin intermediate in the multistep synthesis of olmesartan medoxomil, where it typically appears in its N-trityl-protected form (CAS 172875-59-1). The synthetic sequence begins with the N-alkylation reaction between ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate and 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide, a transformation requiring precise control of reaction parameters. Research demonstrates that optimal conditions utilize potassium carbonate (1.25 molar equivalents) in N,N-dimethylacetamide solvent at 40-45°C, achieving approximately 90% yield with 98% purity. The trityl protection serves the critical function of shielding the tetrazole nitrogen during this alkylation step, preventing undesirable quaternary salt formation and ensuring correct regiochemistry in the final product [3] [7].
Table 2: Common Impurities in Olmesartan Ethyl Ester Synthesis and Control Strategies
Impurity | Formation Mechanism | Control Strategy |
---|---|---|
Olmesartan acid impurity | Ester hydrolysis during synthesis | Limit reaction water content; control base concentration |
N-1-medoxomil isomer | Alkylation at wrong tetrazole nitrogen | Ensure complete trityl protection before alkylation |
Dimerization byproducts | Bis-alkylation of imidazole | Maintain strict stoichiometry; controlled addition rate |
Detritylated derivatives | Acidic cleavage of trityl group | Neutralize acidic impurities; avoid protic conditions |
The isolation and purification of olmesartan ethyl ester present significant manufacturing challenges. Studies have identified that crystallization using a specific solvent system (DMA:acetone:water in 3:7:3 ratio) provides optimal recovery (90%) and purity (98%) while eliminating the need for chromatographic purification, which had been a major bottleneck in earlier synthetic routes. This advancement represents a crucial development for industrial-scale production, as chromatography is both economically and environmentally unsustainable for high-volume pharmaceutical manufacturing. Furthermore, research has revealed that reducing the particle size of potassium carbonate (to 200 mesh) dramatically decreases reaction time from 48 hours to 12 hours, significantly improving throughput without compromising yield or purity [3] [10].
The trityl protecting group serves multiple functions beyond preventing unwanted alkylation: it enhances crystallinity for purification, improves solubility characteristics in organic solvents, and provides a chromatographic handle for monitoring reaction progress. However, this protection strategy introduces its own challenges, particularly the risk of detritylation side reactions that generate hard-to-remove impurities. Research demonstrates that raw material 3 may contain up to 9.6% total impurities (including methylbiphenyl trityl tetrazole and dibromomethylbiphenyl trityl tetrazole), but the optimized crystallization process effectively excludes these contaminants from the final olmesartan ethyl ester intermediate [3] [7].
The synthetic methodology for sartan-class antihypertensives has undergone substantial refinement since the introduction of losartan in the 1990s. Early synthetic routes to olmesartan derivatives were characterized by linear sequences with multiple isolation steps, extensive use of chromatographic purification, and moderate overall yields typically ranging from 40-50%. The original synthesis described by Yanagisawa et al. required three separate isolations and one purification step, with the critical N-alkylation to form olmesartan ethyl ester derivatives necessitating flash column chromatography (ethyl acetate/hexane, 1:2) followed by additional crystallization from diisopropyl ether, hexane, or ethyl acetate mixtures. These processes were not only time-intensive but also generated substantial solvent waste, creating economic and environmental challenges for scale-up [3] [5].
A transformative advancement emerged with the development of one-pot multistep sequences that dramatically improved synthetic efficiency. Modern approaches consolidate the N-alkylation, ester hydrolysis, and medoxomil ester formation into a single reaction vessel, achieving up to 75% overall yield with HPLC purity exceeding 97.5% on 300g scales. This strategy eliminates multiple intermediate isolations, reduces solvent consumption by up to 40%, and shortens processing time from several days to under 24 hours. The key innovation enabling this advancement was the identification of DMF as a universal solvent compatible with all three synthetic transformations, allowing sequential reactions without workup or solvent exchange [5].
Table 3: Evolution of Olmesartan Ethyl Ester Synthetic Methodologies
Synthetic Approach | Key Characteristics | Yield | Purity | Limitations |
---|---|---|---|---|
Early linear synthesis | Multiple isolations; chromatography | 40-50% | 95-98% | Low yield; environmentally intensive |
Improved crystallization | Solvent system (DMA:acetone:water 3:7:3) | 90% | 98% | Still requires separate hydrolysis |
One-pot three-component | DMF solvent; no intermediate isolation | 72-75% | >97.5% | Requires precise stoichiometric control |
Particle size-optimized | 200 mesh K₂CO₃; reduced reaction time | 90% | 98% | Specialized milling equipment needed |
The impurity management strategies for olmesartan synthesis have also evolved substantially. Early processes struggled with regioisomeric impurities resulting from alkylation at the N-1 position of the tetrazole ring rather than the desired N-2 position. Research breakthroughs established that these impurities predominantly form when deprotection occurs prematurely during the basic hydrolysis step, allowing the tetrazole anion to undergo competitive alkylation. Modern analytical techniques, including advanced HPLC-MS methodologies, now enable detection of these regioisomeric impurities at levels as low as 0.02-0.18%, ensuring stringent quality control. Furthermore, the application of catalytic sodium iodide (3% w/w) during the esterification step has proven effective in minimizing ester hydrolysis and detritylation side reactions, significantly reducing impurity formation compared to traditional base-catalyzed conditions [3] [7].
The synthesis of olmesartan ethyl ester derivatives continues to evolve with recent investigations exploring novel ester prodrugs featuring myristoyl, cyclohexylcarboxyethyl, adamantylcarboxymethyl, and benzoyloxyethyl promoieties. These structural modifications aim to enhance the lipophilicity profile beyond that of the established medoxomil ester, potentially improving oral bioavailability and pharmacokinetic properties. While still in research phases, these developments highlight how the olmesartan ethyl ester core structure remains a platform for ongoing pharmaceutical innovation [8].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7